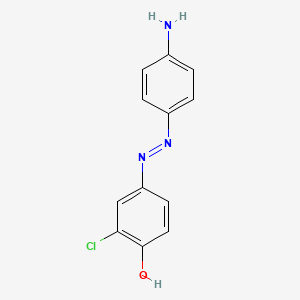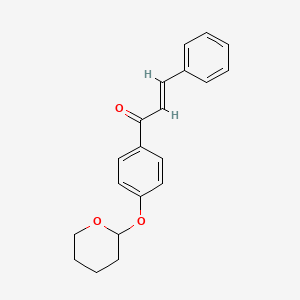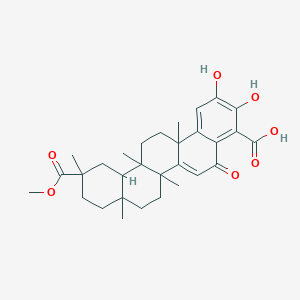![molecular formula C13H22N2O4 B12099031 Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate: is a chemical compound with the molecular formula C13H22N2O4. It has an average mass of 270.325 Da and a monoisotopic mass of 270.157959 Da. The compound’s InChI code is: 1S/C13H22N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-7-15)10-14-6-9-17-13/h14H,4-10H2,1-3H3.
Vorbereitungsmethoden
Synthetic Routes: Meyers et al. (2009) described an expandable synthetic route for the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, laying the foundation for further exploration of spiro compounds containing piperidine rings. This method highlights the versatility of the diazaspiro ring in unexplored chemical space.
Analyse Chemischer Reaktionen
Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. Detailed studies are needed to identify the exact products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Norman (2007) discussed derivatives of 1-oxa-4,8-diazaspiro[5.5]undecane as potential CCR8 antagonists for treating chemokine-mediated diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. This highlights the compound’s potential in developing new therapies for inflammatory and respiratory system disorders.
Biology and Medicine: Further research is necessary to explore its applications in biology and medicine. The compound’s unique structure may offer novel therapeutic possibilities.
Industry: Yachigo et al. (1992) investigated the compound’s synergistic stabilizing effect when combined with thioesters in polymer materials. Its enhanced oxidative stability could contribute to durable polymer materials.
Wirkmechanismus
The specific mechanism by which tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate exerts its effects remains an area of active research. Understanding its molecular targets and pathways involved requires further investigation.
Vergleich Mit ähnlichen Verbindungen
While no direct comparison data are available, exploring similar compounds with spiro ring systems could provide insights into its uniqueness.
Eigenschaften
Molekularformel |
C13H22N2O4 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-5-13(9-15)8-14-10(16)7-18-13/h4-9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
SWVULFQUPHTWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)




![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)

